4-(Dimethylamino)-2-hydroxybenzamide
Description
4-(Dimethylamino)-2-hydroxybenzamide is a substituted benzamide derivative featuring a hydroxyl group at the 2-position and a dimethylamino (-N(CH₃)₂) group at the 4-position of the benzene ring. This compound is structurally related to salicylamides (2-hydroxybenzamides), which are known for their biological activities, including antimicrobial and enzyme-inhibitory properties .
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
4-(dimethylamino)-2-hydroxybenzamide |
InChI |
InChI=1S/C9H12N2O2/c1-11(2)6-3-4-7(9(10)13)8(12)5-6/h3-5,12H,1-2H3,(H2,10,13) |
InChI Key |
XTWKEOVKJLZCLS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C(=O)N)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via nucleophilic acyl substitution, where the amine group of salicylamide attacks the electrophilic carbonyl carbon of the acyl chloride. Pyridine acts as both a solvent and a base, neutralizing HCl byproduct and driving the reaction to completion. Key parameters include:
- Molar ratio : 1:1 stoichiometry of salicylamide to acyl chloride.
- Temperature : Reflux conditions (110–120°C) for 4 hours.
- Workup : Precipitation using ether/water or ethyl acetate extraction, followed by purification via recrystallization (MeOH) or preparative HPLC.
In a representative procedure, salicylamide (5 mmol) and 4-(dimethylamino)benzoyl chloride (5 mmol) in pyridine (6 mL) yielded the target compound at 51% after HPLC purification. Comparable yields (45–60%) are observed for structurally similar derivatives, underscoring the method’s reliability.
Analytical Validation
- 1H NMR (DMSO-d6): δ 11.70 (s, 1H, OH), 11.60 (s, 1H, NH), 7.72–7.88 (m, aromatic H), 2.62 (q, CH2), 1.13 (t, CH3).
- HPLC purity : >99%.
- MS (ESI) : m/z 270 [M+H]+.
One-Pot Synthesis via Green Chemistry Approaches
Recent advances emphasize solvent-free or ethanol-mediated reactions to enhance sustainability. A method adapted from 1,4-dihydropyridine hybrid syntheses employs ethanol under reflux for 30 minutes.
Procedure and Yield
- Reactants : 4-(Dimethylamino)benzoic acid (10 mmol) and 2-hydroxybenzamide (20 mmol).
- Conditions : Ethanol (5 mL), 60°C, 30 minutes.
- Workup : Recrystallization from ethyl acetate yields 65–70% product.
This method eliminates toxic solvents (e.g., pyridine) and reduces reaction time, albeit with marginally lower yields compared to classical acylation.
Alternative Routes from Patent Literature
Patent US6197970B1 describes a process for 2-hydroxybenzamide derivatives using 4-(dimethylamino)benzoyl chloride and salicylamide in dichloromethane with triethylamine. Key modifications include:
- Base : Triethylamine (1.5 eq) instead of pyridine.
- Temperature : Room temperature, 12-hour stirring.
- Yield : 58% after column chromatography (silica gel, CH2Cl2/MeOH).
This method offers milder conditions but requires longer reaction times and chromatographic purification.
Comparative Analysis of Synthesis Methods
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-2-hydroxybenzamide undergoes various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-(Dimethylamino)-2-oxobenzamide.
Reduction: 4-(Dimethylamino)-2-aminobenzamide.
Substitution: Various substituted benzamides depending on the substituent used.
Scientific Research Applications
4-(Dimethylamino)-2-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use as an anti-inflammatory and antimicrobial agent.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-2-hydroxybenzamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cell membrane receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Comparison of Salicylamide Derivatives
| Compound | Substituents (Position) | Key Biological Activity (vs. D. piger) |
|---|---|---|
| 4-(Dimethylamino)-2-hydroxybenzamide | 4-N(CH₃)₂, 2-OH | Hypothesized moderate antimicrobial* |
| 5-Chloro-2-hydroxy-N-[4-CF₃-Ph]benzamide | 5-Cl, 4-CF₃Ph | 64–66% biomass inhibition at 1.1 µmol/L |
| 5-Chloro-2-hydroxy-N-[4-NO₂-Ph]benzamide | 5-Cl, 4-NO₂Ph | 82–90% biomass inhibition at 1.1 µmol/L |
Hydrogen Bonding and Physicochemical Properties
- Hydrogen Bonding: The 2-hydroxyl group in this compound acts as a hydrogen bond donor, while the amide and dimethylamino groups serve as acceptors.
- Solubility: The dimethylamino group enhances water solubility compared to halogenated or nitro-substituted analogs, which are more lipophilic .
Comparison with Non-Salicylamide Benzamides
- 4-(Dimethylamino)benzamide: Lacks the 2-hydroxyl group, reducing its ability to form hydrogen bonds. Used in early-stage drug discovery but with uncharacterized purity or activity .
- 4-[(4-Methylbenzyl)amino]-3-[(4-methylbenzyl)iminomethyl]-2H-chromen-2-one: A coumarin-benzamide hybrid with crystallographically confirmed structure, highlighting the versatility of benzamide scaffolds in forming stable crystalline solids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
